

# A Technical Guide to 2-Phenoxynicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

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## Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

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## Executive Summary

**2-Phenoxynicotinonitrile** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate and structural scaffold for the synthesis of a wide array of more complex molecules. Its unique arrangement of a phenoxy group and a nitrile moiety on a pyridine ring provides a versatile platform for chemical modification, enabling its use in the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, synthesis, structural characterization, and strategic applications in the field of drug discovery, grounded in established chemical principles and methodologies.

## Chemical Identity and Physicochemical Properties

**2-Phenoxynicotinonitrile**, also known by its IUPAC name 2-phenoxy pyridine-3-carbonitrile, is a stable, solid organic compound. Its core structure features a pyridine ring substituted at the 2-position with a phenoxy group (-OPh) and at the 3-position with a nitrile group (-C≡N). This combination of functional groups dictates its reactivity and potential as a precursor in synthetic chemistry.

A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O	[1]
Molecular Weight	196.21 g/mol	[1]
CAS Number	14178-15-5	[1]
IUPAC Name	2-phenoxy pyridine-3-carbonitrile	[1]
Melting Point	107-109 °C	[2]
Boiling Point	329.2±27.0 °C (Predicted)	[2]
Density	1.23±0.1 g/cm <sup>3</sup> (Predicted)	[2]
InChI Key	KMQFYNLYTMIJPI-UHFFFAOYSA-N	[1]

## Synthesis and Mechanistic Rationale

The formation of the diaryl ether linkage in **2-phenoxy nicotinonitrile** is most commonly achieved via two robust chemical strategies: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) and the Ullmann Condensation.

### Mechanistic Insight: The S<sub>N</sub>Ar Pathway

The S<sub>N</sub>Ar mechanism is the preferred route due to its often milder conditions compared to the classical Ullmann reaction. The viability of this pathway hinges on the electronic nature of the pyridine ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring in the precursor, 2-chloronicotinonitrile, is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is powerfully amplified by the presence of the strongly electron-withdrawing nitrile group (-C≡N) positioned ortho to the leaving group (chloride).

This strategic placement activates the C2 carbon, making it highly electrophilic and susceptible to attack by a nucleophile, in this case, the phenoxide ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[3][4][5]

## Experimental Protocol: S<sub>N</sub>Ar Synthesis

The following protocol describes a representative lab-scale synthesis of **2-phenoxy nicotinonitrile** from 2-chloronicotinonitrile and phenol.

Materials:

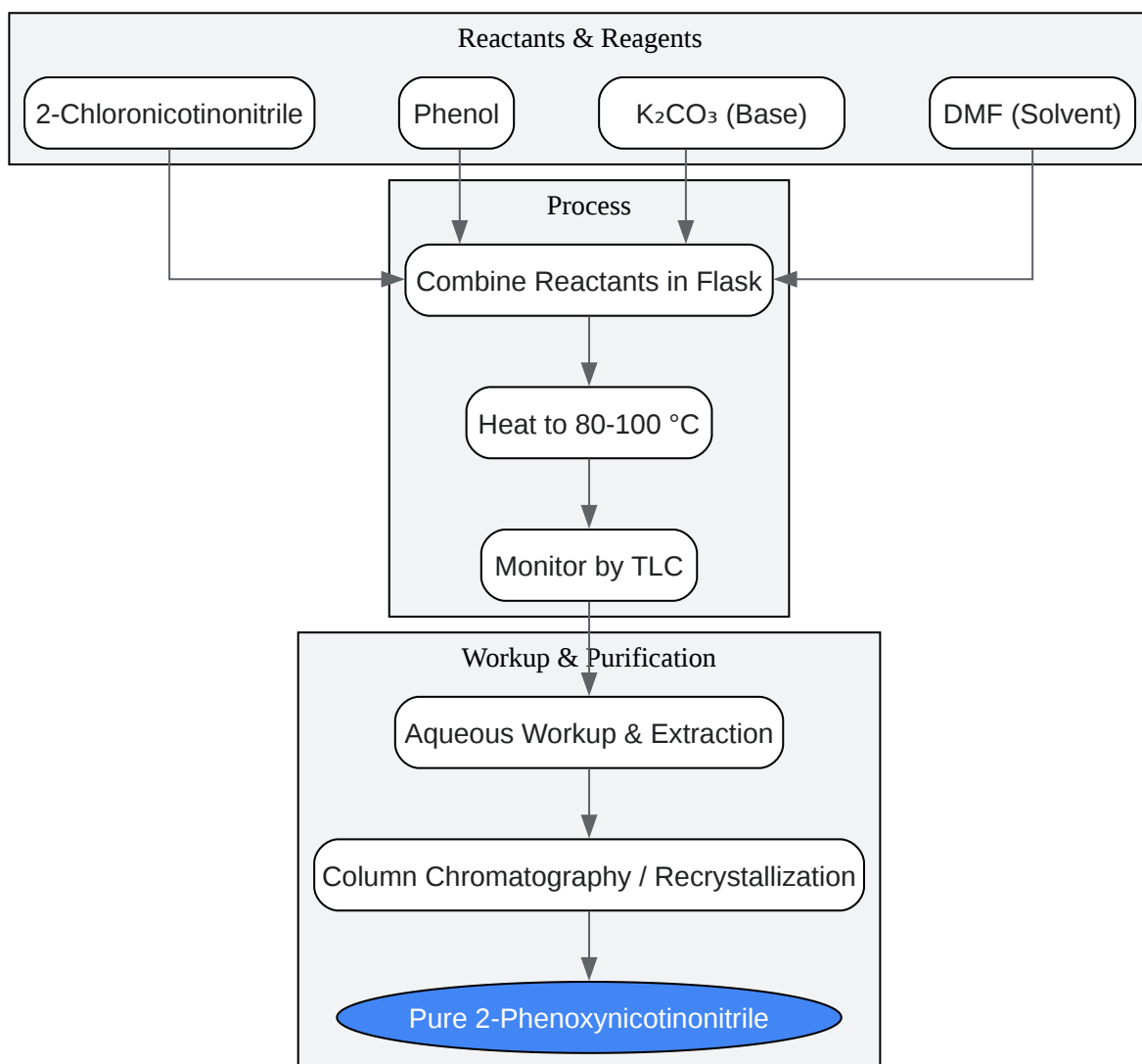
- 2-chloronicotinonitrile
- Phenol
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloronicotinonitrile.
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the reaction to proceed at a practical rate.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed (typically 4-8 hours).

- Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined.
- Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
- Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **2-phenoxy nicotinonitrile** as a solid.

## Synthesis Workflow Diagram



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Caption:  $S_NAr$  synthesis workflow for **2-Phenoxynicotinonitrile**.

## Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of synthesized **2-phenoxynicotinonitrile** requires a suite of spectroscopic techniques.<sup>[6]</sup> The expected data from these analyses are based on the molecule's distinct functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key expected absorption bands include:
  - $\sim 2230\text{-}2220\text{ cm}^{-1}$ : A sharp, strong peak characteristic of the  $\text{C}\equiv\text{N}$  (nitrile) stretch.
  - $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Multiple sharp peaks corresponding to the  $\text{C}=\text{C}$  and  $\text{C}=\text{N}$  stretching vibrations within the pyridine and benzene rings.
  - $\sim 1250\text{-}1200\text{ cm}^{-1}$ : A strong absorption from the asymmetric  $\text{C-O-C}$  (aryl ether) stretch.
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Weak to medium peaks from aromatic  $\text{C-H}$  stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
  - $^1\text{H}$  NMR: The spectrum will show a complex series of multiplets exclusively in the aromatic region ( $\sim 7.0\text{-}8.5\text{ ppm}$ ). The integration of this region should correspond to the 8 aromatic protons of the molecule.
  - $^{13}\text{C}$  NMR: The spectrum will display 12 distinct signals for the 12 unique carbon atoms. Key signals include the nitrile carbon ( $\sim 115\text{-}120\text{ ppm}$ ), the carbons of the two aromatic rings ( $\sim 110\text{-}160\text{ ppm}$ ), and the ipso-carbon attached to the nitrile group, which will appear at a lower field.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  ratio of 196, corresponding to the molecular weight of the compound.

## Applications in Medicinal Chemistry and Drug Development

While **2-phenoxy nicotinonitrile** itself is not typically an active pharmaceutical ingredient, it represents a high-value "scaffold" or intermediate in the drug discovery process.<sup>[7]</sup> Its utility stems from the strategic placement of reactive handles that allow for predictable and diverse chemical modifications.

### A Privileged Structural Motif

The phenoxy pyridine core is considered a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. For instance, the related compound Phenazopyridine is a well-known urinary tract analgesic, highlighting the biological relevance of the substituted pyridine system.<sup>[8][9]</sup>

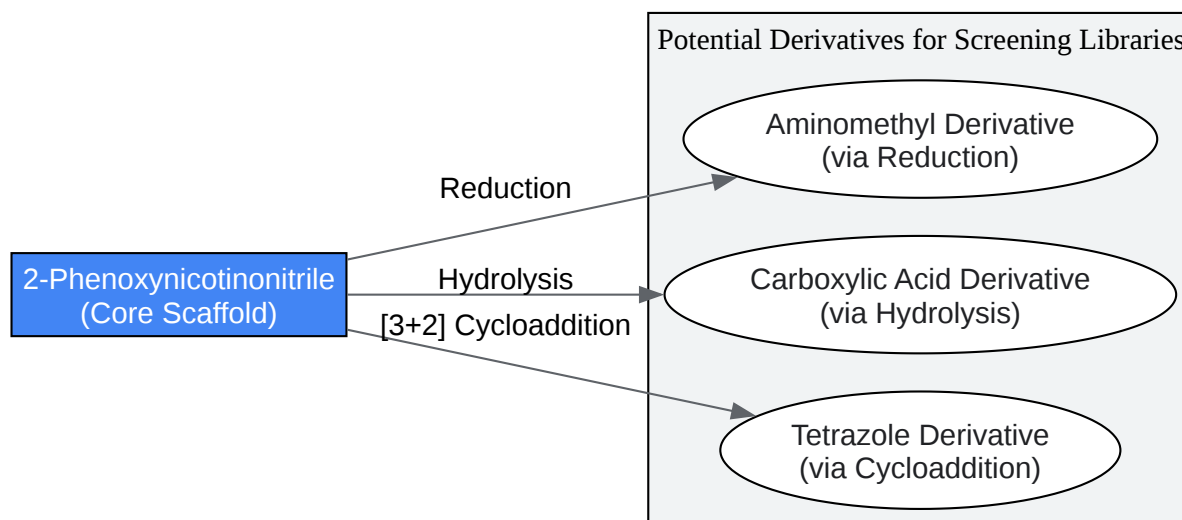
### Role as a Versatile Intermediate

The true power of **2-phenoxy nicotinonitrile** lies in the synthetic potential of its nitrile group. The nitrile can be:

- Hydrolyzed to a carboxylic acid or amide.
- Reduced to a primary amine.
- Used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Each of these transformations converts the nitrile into a new functional group, fundamentally altering the molecule's properties and allowing chemists to explore a vast chemical space. This makes it an ideal starting point for creating libraries of novel compounds that can be screened for activity against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors.

### Derivatization Strategy Diagram



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Caption: Role as a core scaffold for chemical library synthesis.

## Safety, Handling, and Storage

As a laboratory chemical, **2-phenoxynicotinonitrile** must be handled with appropriate precautions to ensure personnel safety.

- Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles.[3]
  - Skin Protection: Wear impervious protective gloves and a lab coat.[3]
  - Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[3][10]



- Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3][10]

## Conclusion

**2-Phenoxynicotinonitrile** is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery and development. Its straightforward and efficient synthesis, combined with the versatile reactivity of its nitrile functional group, makes it an exceptionally valuable building block. For researchers and scientists, understanding the technical details of its synthesis, characterization, and potential for derivatization is key to unlocking its full potential in creating the next generation of therapeutic agents.

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